molecular formula C13H18O B1583271 Cyclohexyl(phenyl)methanol CAS No. 945-49-3

Cyclohexyl(phenyl)methanol

Cat. No.: B1583271
CAS No.: 945-49-3
M. Wt: 190.28 g/mol
InChI Key: QDYKZBKCLHBUHU-UHFFFAOYSA-N
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Description

Cyclohexyl(phenyl)methanol, also known as cyclohexyl phenyl carbinol, is an organic compound with the molecular formula C13H18O. It is a secondary alcohol where a cyclohexyl group and a phenyl group are attached to the same carbon atom. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Scientific Research Applications

Cyclohexyl(phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Safety and Hazards

Cyclohexyl(phenyl)methanol may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust, fumes, or vapors when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl(phenyl)methanol can be synthesized through several methods. One common approach is the reduction of cyclohexyl phenyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agents .

Industrial Production Methods: On an industrial scale, this compound can be produced via the hydrogenation of cyclohexyl phenyl ketone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method is preferred due to its efficiency and scalability .

Types of Reactions:

    Oxidation: this compound can be oxidized to cyclohexyl phenyl ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to cyclohexyl phenyl methane using strong reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cyclohexyl(phenyl)methanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with biological molecules, influencing their structure and function. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and elimination reactions .

Comparison with Similar Compounds

    Cyclohexanol: Similar in structure but lacks the phenyl group.

    Phenylmethanol (Benzyl alcohol): Similar in structure but lacks the cyclohexyl group.

    Cyclohexylmethanol: Similar but has a methylene group instead of a phenyl group.

Uniqueness: Cyclohexyl(phenyl)methanol is unique due to the presence of both cyclohexyl and phenyl groups attached to the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .

Properties

IUPAC Name

cyclohexyl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYKZBKCLHBUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872858
Record name Cyclohexyl(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945-49-3
Record name α-Cyclohexylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanol, cyclohexylphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 945-49-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexyl(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the use of Lactobacillus paracasei BD101 in the production of (S)-cyclohexyl(phenyl)methanol?

A1: Lactobacillus paracasei BD101 was identified as a highly effective biocatalyst for the asymmetric reduction of cyclohexyl(phenyl)methanone to (S)-cyclohexyl(phenyl)methanol. [] This is significant because it allows for the production of the (S)-enantiomer with high enantiomeric excess (>99%) and yield (92%). [] This is the first reported instance of such efficient production of (S)-cyclohexyl(phenyl)methanol using this biocatalyst at a preparative scale. []

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